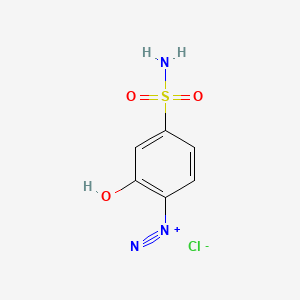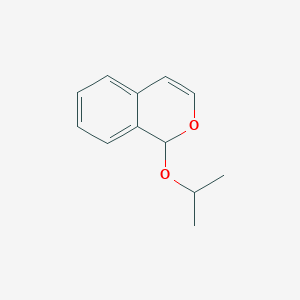![molecular formula C12H15NO2 B12535550 {4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile CAS No. 666179-89-1](/img/structure/B12535550.png)
{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile is a chemical compound with a complex structure that includes a methoxy group, an isopropoxy group, and a phenylacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the isopropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of nitriles.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used as a starting material for the synthesis of drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of {4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form corresponding acids, which may interact with enzymes or receptors in biological systems. The methoxy and isopropoxy groups can also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetonitrile: Lacks the isopropoxy group, making it less versatile in certain reactions.
3-Isopropoxyphenylacetonitrile: Lacks the methoxy group, which may affect its reactivity and applications.
Uniqueness
{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile is unique due to the presence of both methoxy and isopropoxy groups, which enhance its reactivity and potential applications. This combination of functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
666179-89-1 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-(4-methoxy-3-propan-2-yloxyphenyl)acetonitrile |
InChI |
InChI=1S/C12H15NO2/c1-9(2)15-12-8-10(6-7-13)4-5-11(12)14-3/h4-5,8-9H,6H2,1-3H3 |
Clé InChI |
GRXKTNMACKHLJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)CC#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)


![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)

![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)

![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)

![5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine](/img/structure/B12535544.png)
![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)
